5-Methylquinolino[3,4-c]quinolin-6-one
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Overview
Description
5-Methylquinolino[3,4-c]quinolin-6-one is a nitrogen-containing heterocyclic compound It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylquinolino[3,4-c]quinolin-6-one can be achieved through several methods. One common approach involves the Friedländer reaction, which is a condensation reaction between aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient route by reducing reaction times and energy consumption .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methylquinolino[3,4-c]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinolines, depending on the specific reagents and conditions used.
Scientific Research Applications
5-Methylquinolino[3,4-c]quinolin-6-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methylquinolino[3,4-c]quinolin-6-one involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . Its anticancer activity is linked to the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a single benzene ring fused to a pyridine ring.
Quinolone: Contains a carbonyl group at the 4-position, widely used as antibiotics.
Phenanthridin-6-one: Another tricyclic compound with similar structural features
Uniqueness
5-Methylquinolino[3,4-c]quinolin-6-one stands out due to its fused tricyclic structure, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H12N2O |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
5-methylquinolino[3,4-c]quinolin-6-one |
InChI |
InChI=1S/C17H12N2O/c1-19-15-9-5-3-7-12(15)16-11-6-2-4-8-14(11)18-10-13(16)17(19)20/h2-10H,1H3 |
InChI Key |
IWKJZMSVMHRFOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C=NC4=CC=CC=C43 |
Origin of Product |
United States |
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